Dimethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate

Description

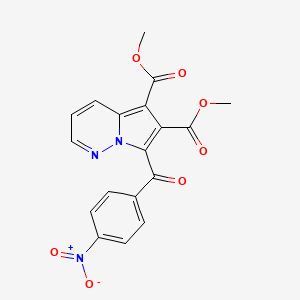

Dimethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate is a heterocyclic compound featuring a pyrrolo[1,2-b]pyridazine core substituted with a 4-nitrobenzoyl group at position 7 and methyl ester groups at positions 5 and 6.

Structure

3D Structure

Properties

CAS No. |

853334-15-3 |

|---|---|

Molecular Formula |

C18H13N3O7 |

Molecular Weight |

383.3 g/mol |

IUPAC Name |

dimethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate |

InChI |

InChI=1S/C18H13N3O7/c1-27-17(23)13-12-4-3-9-19-20(12)15(14(13)18(24)28-2)16(22)10-5-7-11(8-6-10)21(25)26/h3-9H,1-2H3 |

InChI Key |

DPCFRDBYGXDAQP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C=CC=NN2C(=C1C(=O)OC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate typically involves multiple steps. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones, and finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired pyrrolopyridazine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. the general principles of organic synthesis, such as maintaining reaction conditions and using high-purity reagents, are applicable.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions are possible, especially at the nitrobenzoyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative.

Scientific Research Applications

Structural Characteristics

Dimethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate has the molecular formula and a molecular weight of approximately 383.3 g/mol. The compound features a pyrrolo[1,2-b]pyridazine core structure, which is known for its diverse biological activities. The presence of the nitrobenzoyl group enhances its pharmacological properties, making it a subject of interest in drug development .

Biological Activities

Recent studies have highlighted the biological significance of pyrrole-containing compounds. Although specific data on this compound is limited, related compounds have demonstrated:

- Antibacterial Properties : Compounds with similar structures have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis .

- Antitumor Activity : Pyrrole derivatives have been investigated for their potential to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating cytokine production and inflammatory pathways.

Potential Applications

Given its structural framework and related biological activities, this compound may find applications in:

- Pharmaceutical Development : As a lead compound for developing new antibacterial or anticancer agents.

- Material Science : In the synthesis of novel materials with specific electronic or optical properties due to its unique chemical structure.

Case Studies and Research Findings

While comprehensive case studies specifically detailing this compound are scarce, related research indicates promising avenues:

- Antibacterial Activity : A study demonstrated that pyrrole-based compounds exhibited improved efficacy against MRSA compared to conventional antibiotics .

- Synthesis of Derivatives : Research on similar pyrrole derivatives has led to the discovery of compounds with enhanced activity against Mycobacterium tuberculosis and other pathogens .

- Mechanistic Studies : Investigations into the mechanisms of action for pyrrole derivatives suggest multiple pathways including inhibition of DNA synthesis and interference with protein function .

Mechanism of Action

The exact mechanism of action for Dimethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate is not fully understood. it is believed to interact with specific molecular targets, such as kinases, and inhibit their activity. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial actions .

Comparison with Similar Compounds

Core Structure and Substituent Effects

The target compound belongs to the pyrrolo-pyridazine family, distinct from pyrrolo-triazines (e.g., –5) or imidazo-pyridines (–8,11). Key analogs include:

- Dimethyl 7-methyl-2-p-tolylpyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate (): A pyrrolo-triazine derivative with antiviral activity (IC50 4 µg/mL). The methoxy group enhances electron density, contrasting with the nitro group’s electron-withdrawing nature in the target compound .

- Dimethyl 4-(naphthalen-2-yl)-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate (): Features a naphthyl group, contributing to π-π stacking interactions. Yields for such analogs range from 62–84%, suggesting efficient synthetic routes .

- Dimethyl 7-(2-thienylcarbonyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate (): Structurally closest to the target compound but substitutes nitrobenzoyl with thienylcarbonyl. Thiophene’s electron-rich nature may alter solubility or binding affinity compared to nitrobenzoyl .

Physical and Spectroscopic Properties

- Melting Points : Analogs with electron-withdrawing groups (e.g., bromophenyl in ) exhibit higher melting points (203–205°C) compared to electron-donating substituents (e.g., methoxyphenyl: 202–204°C). The nitro group in the target compound may elevate its melting point beyond 200°C .

- Spectroscopy :

- HRMS : Analogs like 3h-H () show precise mass matches (Δ < 0.0001 amu), ensuring structural fidelity. The nitro group in the target compound would likely produce a distinct molecular ion cluster .

- NMR : The 4-nitrobenzoyl group would deshield adjacent protons, causing downfield shifts in 1H NMR (e.g., aromatic protons at δ 8.2–8.5 ppm) compared to methoxy or thienyl groups .

Comparative Data Table

Biological Activity

Dimethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₃N₃O₇

- Molecular Weight : 383.3 g/mol

- CAS Number : 853334-15-3

- SMILES Notation : COC(=O)C1=C2C=CC=NN2C(=C1C(=O)OC)C(=O)C3=CC=C(C=C3)N+[O-]

The compound features a pyrrolo[1,2-b]pyridazine core with two carboxylate groups and a nitrobenzoyl substituent, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrrolo compounds have been shown to possess potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for these compounds often fall within a range that suggests effective antimicrobial action.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and energy metabolism.

- DNA Intercalation : The planar structure of the pyridazine ring may allow for intercalation into DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

A review of literature reveals limited direct studies on this compound itself. However, related compounds provide insights into its potential:

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Indolizine Derivative | Mycobacterium tuberculosis | 4 - 32 | |

| Pyrrole Derivative | Staphylococcus aureus | 0.125 - 0.5 | |

| Pyridazine Derivative | MRSA | < 10 |

These studies highlight the promising nature of pyrrole and pyridazine derivatives in combating resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing dimethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrrolo[1,2-b]pyridazine precursors. Key steps include:

- Nitrobenzoylation : Introducing the 4-nitrobenzoyl group via Friedel-Crafts acylation or nucleophilic substitution under anhydrous conditions.

- Esterification : Methylation of carboxylic acid intermediates using dimethyl sulfate or diazomethane in aprotic solvents.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) are critical for isolating high-purity crystals .

- Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and H/C NMR (e.g., DMSO-d6 solvent, δ 8.2–8.5 ppm for nitrobenzoyl protons) .

Q. How is the compound structurally characterized to confirm its identity?

- Methodological Answer :

- Spectroscopy :

- NMR : H NMR detects aromatic protons (δ 7.5–8.5 ppm) and ester methyl groups (δ 3.8–4.1 ppm). C NMR identifies carbonyl carbons (δ 165–170 ppm) and nitro group effects on aromatic carbons .

- IR : Key peaks include C=O (ester: ~1720 cm), NO (asymmetric stretch: ~1520 cm), and C-O (ester: ~1250 cm) .

- Mass Spectrometry : HRMS (ESI+) confirms molecular weight (e.g., [M+H] calculated for CHNO: 384.0832; observed: 384.0829) .

Advanced Research Questions

Q. What strategies optimize the yield of this compound under varying reaction conditions?

- Methodological Answer :

- Factorial Design : Use a 2 factorial experiment to test variables (temperature, catalyst loading, solvent polarity). For example:

- Catalyst : Lewis acids (e.g., AlCl) vs. Brønsted acids (e.g., HSO) in nitrobenzoylation.

- Solvent : Polar aprotic solvents (DMF, DMSO) improve nitro group activation but may increase side reactions .

- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., 60–80°C, 12–24 hr reaction time) to maximize yield (typically 55–65% for multi-step syntheses) .

Q. How do structural modifications (e.g., substituent changes) impact biological activity?

- Methodological Answer :

- Comparative SAR Studies : Replace the 4-nitrobenzoyl group with electron-withdrawing (e.g., -CF) or electron-donating groups (e.g., -OCH) and assess activity via:

- Enzyme Assays : Test inhibition of kinases or oxidoreductases (IC values).

- Cellular Models : Evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .

- Data Interpretation : Nitro groups enhance electrophilicity, potentially increasing DNA intercalation but raising toxicity concerns. Methyl esters improve bioavailability but may reduce binding affinity .

Q. How can contradictory data in biological assays (e.g., antioxidant vs. pro-oxidant effects) be resolved?

- Methodological Answer :

- Dose-Dependent Studies : Test compound concentrations (1–100 µM) in redox assays (DPPH, ABTS). Nitroaromatic compounds often show pro-oxidant behavior at high doses due to ROS generation .

- Mechanistic Probes : Use ROS scavengers (e.g., NAC) or inhibitors (e.g., catalase) to isolate pathways.

- Cross-Validation : Compare results across multiple assays (e.g., FRAP for antioxidant capacity vs. lipid peroxidation assays) .

Experimental Design & Data Analysis

Q. What experimental designs are suitable for studying the compound’s environmental fate?

- Methodological Answer :

- Microcosm Studies : Simulate soil/water systems to track degradation pathways (e.g., hydrolysis, photolysis) via LC-MS/MS.

- QSAR Modeling : Predict biodegradation half-lives using descriptors like logP (estimated: 2.1–2.5) and molecular polarizability .

- Ecotoxicity Testing : Use Daphnia magna or Vibrio fischeri to assess acute toxicity (EC) and chronic effects (reproduction rates) .

Q. How can computational methods predict the compound’s reactivity in novel reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to identify electrophilic sites (e.g., nitrobenzoyl carbon) and nucleophilic regions (ester oxygens).

- Molecular Dynamics : Simulate solvent effects (e.g., solvation free energy in DMSO) to predict reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.